4-Iodobutanenitrile

CAS No.: 6727-73-7

Cat. No.: VC3769593

Molecular Formula: C4H6IN

Molecular Weight: 195 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6727-73-7 |

|---|---|

| Molecular Formula | C4H6IN |

| Molecular Weight | 195 g/mol |

| IUPAC Name | 4-iodobutanenitrile |

| Standard InChI | InChI=1S/C4H6IN/c5-3-1-2-4-6/h1-3H2 |

| Standard InChI Key | CWINCVBWHUGBEB-UHFFFAOYSA-N |

| SMILES | C(CC#N)CI |

| Canonical SMILES | C(CC#N)CI |

Introduction

Chemical Structure and Physical Properties

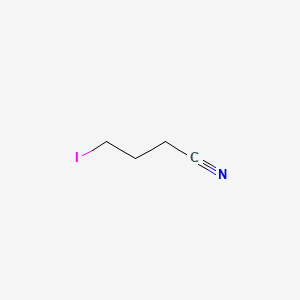

4-Iodobutanenitrile (IUPAC name: 4-iodobutanenitrile) has the molecular formula C₄H₆IN, with the following structural configuration:

The nitrile group (-C≡N) at the first carbon and the iodine atom at the fourth carbon create distinct electronic and steric profiles. The compound’s average mass is 195.003 g/mol, with a monoisotopic mass of 194.9545 g/mol . Despite its straightforward structure, key physical properties such as melting point, boiling point, and density remain unreported in accessible literature, highlighting a need for experimental characterization.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆IN |

| Average Mass | 195.003 g/mol |

| Monoisotopic Mass | 194.9545 g/mol |

| ChemSpider ID | 251789 |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | Not reported |

Synthesis and Production

While explicit synthetic protocols for 4-iodobutanenitrile are scarce in the provided sources, analogous halogenated nitriles suggest plausible routes. A potential method involves nucleophilic displacement of a bromo- or chloro-butanenitrile precursor using sodium iodide (NaI) in a polar aprotic solvent like acetone—a variation of the Finkelstein reaction . For example:

Reactivity and Chemical Transformations

The dual functionality of 4-iodobutanenitrile enables diverse reactivity:

Nucleophilic Substitution

The iodine atom’s susceptibility to nucleophilic attack permits substitutions with groups such as hydroxyl (-OH), amines (-NH₂), or thiols (-SH). For instance, reaction with sodium ethoxide could yield 4-ethoxybutanenitrile, though such transformations remain theoretical without experimental validation .

Nitrile Group Transformations

The nitrile moiety may undergo:

-

Hydrolysis to carboxylic acids or amides under acidic or basic conditions.

-

Reduction to primary amines using catalysts like Raney nickel.

-

Cycloaddition reactions in the presence of azides to form tetrazoles.

Biological Activity and Toxicology

-

Acute Toxicity: Nitriles can inhibit cytochrome oxidase, leading to cyanide release upon metabolism.

-

Handling: Use in fume hoods with personal protective equipment (PPE) to avoid inhalation or dermal contact.

-

Storage: Amber glass containers under inert atmosphere to prevent photodegradation.

Future Research Directions

-

Physical Property Characterization: Determination of melting/boiling points, solubility, and stability under varying conditions.

-

Synthetic Optimization: Development of high-yield, scalable synthesis protocols.

-

Biological Screening: Evaluation of antimicrobial, anticancer, or antiviral potential in cell-based assays.

-

Catalytic Applications: Exploration in cross-coupling reactions to synthesize biaryl or heteroaryl compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume